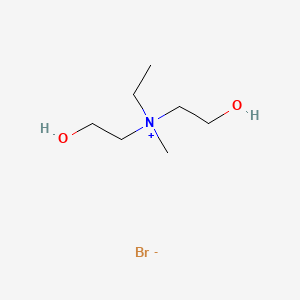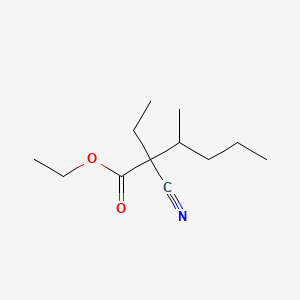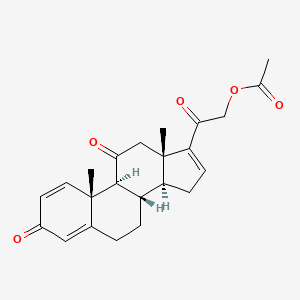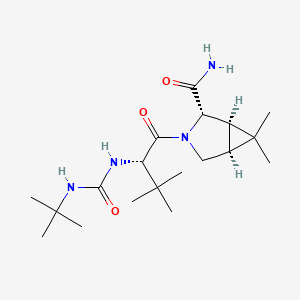
rac-threo-Dihydro Bupropion-d9 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-threo-Dihydro Bupropion-d9 Hydrochloride” is a stable isotope labelled metabolite of Bupropion Hydrochloride . It belongs to the class of antidepressants and is used in neurology research . It is also associated with dopamine receptors, neurotransmission, Alzheimer’s, depression, Huntington’s, Parkinson’s, schizophrenia, stress and anxiety, addiction, and pain and inflammation .
Molecular Structure Analysis
The molecular formula of “rac-threo-Dihydro Bupropion-d9 Hydrochloride” is C13H11D9ClNO • HCl . Its molecular weight is 250.813646 . The structure includes a chlorine atom and a hydrochloride group .Physical And Chemical Properties Analysis
“rac-threo-Dihydro Bupropion-d9 Hydrochloride” is a white solid with a melting point of 52-53℃ . Its molecular weight is 250.813646 .Aplicaciones Científicas De Investigación
Neurology Research
“rac-threo-Dihydro Bupropion-d9 Hydrochloride” is used in neurology research, particularly in the study of addiction . It’s also used in the research of various neurological disorders such as Alzheimer’s, Depression, Huntington’s, Parkinson’s, and Schizophrenia .
Pharmacokinetics
This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs . For instance, it has been used in research to study the pharmacokinetics and pharmacogenomics of Bupropion in three different formulations with different release kinetics in healthy human volunteers .
Environmental Studies
Stable isotope-labeled compounds like “rac-threo-Dihydro Bupropion-d9 Hydrochloride” are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food contaminants .
Clinical Diagnostics
In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening .
Metabolic Pathway Studies
Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner .
Stereoselective Disposition Studies
“rac-threo-Dihydro Bupropion-d9 Hydrochloride” can be used in stereoselective disposition studies to understand how the body handles the two enantiomers of a drug .
Mecanismo De Acción
Target of Action
The primary target of rac-threo-Dihydro Bupropion-d9 Hydrochloride is the dopamine transporter . This compound acts as a selective inhibitor of dopamine uptake , which plays a crucial role in regulating the concentration of dopamine in the synaptic cleft and thus modulating dopaminergic neurotransmission .
Mode of Action
rac-threo-Dihydro Bupropion-d9 Hydrochloride interacts with its target, the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission .
Biochemical Pathways
The enhanced dopaminergic neurotransmission affects various biochemical pathways. Primarily, it influences the reward system in the brain, which is associated with feelings of pleasure and motivation . Additionally, it may impact other pathways related to mood regulation, cognition, and motor control .
Pharmacokinetics
Therefore, it is likely that its pharmacokinetic properties are similar to those of Bupropion, which is well-absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism .
Result of Action
The molecular and cellular effects of rac-threo-Dihydro Bupropion-d9 Hydrochloride’s action primarily involve enhanced dopaminergic neurotransmission . This can lead to improved mood and decreased symptoms in conditions such as depression . It can also aid in smoking cessation by reducing cravings and withdrawal symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rac-threo-Dihydro Bupropion-d9 Hydrochloride. For instance, factors such as pH and temperature can affect the compound’s stability . Additionally, individual factors, including a person’s age, health status, and genetic makeup, can influence how the compound is metabolized and its overall efficacy .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of rac-threo-Dihydro Bupropion-d9 Hydrochloride involves the reduction of the carbonyl group of the corresponding ketone intermediate to form the desired compound.", "Starting Materials": [ "Bupropion-d9 Hydrochloride", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "To a solution of Bupropion-d9 Hydrochloride (1 g, 3.5 mmol) in methanol (20 mL) and water (10 mL), sodium borohydride (0.28 g, 7.5 mmol) was added slowly with stirring at room temperature.", "The reaction mixture was stirred for 2 hours at room temperature and then quenched with water (10 mL).", "The mixture was extracted with ethyl acetate (3 x 20 mL), and the combined organic layers were dried over anhydrous sodium sulfate.", "The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel using ethyl acetate/hexane (1:1) as the eluent to afford rac-threo-Dihydro Bupropion-d9 Hydrochloride as a white solid (0.6 g, 60% yield)." ] } | |
Número CAS |
1392209-60-7 |
Nombre del producto |
rac-threo-Dihydro Bupropion-d9 Hydrochloride |
Fórmula molecular |
C13H21Cl2NO |
Peso molecular |
287.272 |
Nombre IUPAC |
(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1/i2D3,3D3,4D3; |
Clave InChI |
YZHVQDVGTAELNB-SKNDMWRXSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Sinónimos |
3-Chloro-α-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)








![1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane](/img/structure/B586250.png)